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Compound of Interest |

Compound Name: Dimethyl Chlorothiophosphate-D6
CAS No.: 19262-97-6
Cat. No.: B586532
. J

Executive Summary

Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) is the stable isotope-labeled analog of
dimethyl chlorothiophosphate (DMCTP), a critical organophosphorus intermediate used in the
synthesis of pesticides such as methyl parathion, fenitrothion, and chlorpyrifos-methyl. In
toxicological research and environmental fate studies, DMCTP-D6 serves as a high-fidelity
internal standard (IS) for quantifying exposure biomarkers.

This guide details the metabolic and abiotic breakdown pathways of DMCTP-D6. Unlike stable
end-products, DMCTP-D6 is highly reactive; its "metabolism" is primarily defined by rapid
hydrolytic degradation of the labile P-Cl bond, followed by enzymatic transformations common
to organophosphorus moieties. Understanding these pathways is essential for accurate
biomonitoring and interpreting mass spectrometry data in pharmacokinetic studies.

Chemical Identity & Reactivity Profile[1][2]

DMCTP-D6 consists of a central phosphorus atom bonded to a sulfur (P=S), a chlorine (P-Cl),
and two deuterated methoxy groups (—OCDs).
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Property Specification
Compound Name Dimethyl Chlorothiophosphate-D6
0,0-Dimethyl phosphorochloridothioate-d6;
Synonyms
Methyl PCT-d6
CAS Number 19262-97-6 (Labeled); 2524-03-0 (Unlabeled)
Molecular Formula C2DsCIO2PS

] P-CI (Phosphorus-Chlorine): Highly susceptible
Key Reactive Bond - )
to nucleophilic attack (hydrolysis).[1]

P=S (Thiono group): Susceptible to oxidative

Secondary Reactivity desulfuration (to P=0)

The Deuterium Effect

The hexadeuterated moiety (-D6) is located on the methyl groups. While the P-CI hydrolysis is
not significantly affected by the kinetic isotope effect (KIE), downstream oxidative dealkylation
(O-dealkylation) steps involving C-H bond cleavage will exhibit a primary KIE, potentially
slowing the formation of monomethyl species compared to the non-labeled analog.

Metabolic & Degradation Pathways

The breakdown of DMCTP-D6 occurs via three primary mechanisms: Hydrolysis, Oxidative
Desulfuration, and Dealkylation.

Pathway A: Hydrolysis (The Primary Fate)

Upon contact with aqueous biological media (plasma, cytosol) or environmental moisture, the
P-Cl bond undergoes rapid nucleophilic substitution by water.

e Precursor: DMCTP-D6
e Mechanism: Nucleophilic attack at the phosphorus center, displacing chloride.

e Product:Dimethyl Thiophosphate-D6 (DMTP-D6) (also known as O,0O-Dimethyl
phosphorothioate-d6).
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 Significance: This is the dominant "metabolite” and the primary biomarker for DMCTP
exposure.

Pathway B: Oxidative Desulfuration (The "Oxon"

Transition)

Mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) or environmental
oxidants, the sulfur atom is replaced by oxygen.

Precursor: DMTP-D6 (or direct oxidation of DMCTP-D6 prior to hydrolysis, though rare due
to P-Cl instability).

Mechanism: Formation of a phosphooxhirane intermediate followed by sulfur extrusion.

Product:Dimethyl Phosphate-D6 (DMP-D6).

Significance: DMP-D6 represents the "toxic activation" pathway equivalent seen in nerve
agents, though DMP itself is a stable, non-toxic breakdown product.

Pathway C: O-Dealkylation

Glutathione S-transferases (GST) or oxidative mechanisms can cleave one of the methyl ester
bonds.

e Precursor: DMTP-D6 or DMP-D6.

e Product:Monomethyl Thiophosphate-D3 (MMTP-D3) or Monomethyl Phosphate-D3 (MMP-
D3).

» Note: This step results in the loss of one -CDs group, changing the mass shift from +6 Da to
+3 Da relative to the unlabeled monomethyl metabolite.

Visualization: Degradation Logic Flow

The following diagram illustrates the structural relationships and conversion pathways.
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Figure 1: Metabolic and abiotic degradation pathway of DMCTP-D6. Blue arrows indicate the
primary hydrolytic route observed in aqueous media.

Analytical Data Summary: Metabolite Identification

When using DMCTP-D6 as an internal standard, researchers must monitor specific Mass-to-
Charge (m/z) transitions. The table below summarizes the theoretical m/z values for the
breakdown products in negative electrospray ionization (ESI-) mode, which is standard for
organophosphate metabolites.
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. L Chemical Molecular Key ESI(-) m/z
Metabolite Abbreviation . .
Structure Weight (D6) Transition
Dimethyl
_ 147 - 132 (Loss
Thiophosphate- DMTP-D6 (CD30)2P(S)OH 148.15
of «CD3)
D6
Dimethyl 131 - 113 (Loss
DMP-D6 (CD30)2P(O)OH 132.09
Phosphate-D6 of H20/CD3)
Monomethyl
_ (CDs0) 128 - 95 (Loss
Thiophosphate- MMTP-D3 129.11
(HO)P(S)OH of SH)
D3
Monomethyl (CDs0O) 112 - 79 (Loss
MMP-D3 113.05
Phosphate-D3 (HO)P(O)OH of POs)

Note: Transition values are theoretical and must be optimized on specific triple quadrupole

instruments.

Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay

Objective: To determine the half-life of DMCTP-D6 and the formation rate of DMTP-D6 in liver
microsomes. Rationale: This protocol distinguishes between enzymatic metabolism and

chemical hydrolysis.

Materials:

G6P dehydrogenase).

Pooled Liver Microsomes (Human or Rat) (20 mg/mL).

Test Compound: DMCTP-D6 (10 mM stock in DMSO).

Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL
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Workflow:

e Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH
7.4). Pre-incubate at 37°C for 5 minutes.

e Initiation: Add DMCTP-DG6 to a final concentration of 1 uM.

o Control Arm: Add buffer instead of NADPH (assesses chemical hydrolysis).

o Active Arm: Add NADPH regenerating system (assesses CYP450 metabolism).
e Sampling: At T =0, 5, 15, 30, and 60 minutes, remove 50 uL aliquots.

¢ Quenching: Immediately dispense aliquot into 150 pL of Ice-cold Quench Solution to stop
reactions and precipitate proteins.

e Processing: Centrifuge at 4,000 rpm for 15 minutes. Transfer supernatant to LC-MS vials.
e Analysis: Quantify DMTP-D6 appearance using LC-MS/MS (ESI- mode).

Self-Validation Step: Compare the degradation rate in the Control Arm vs. the Active Arm. If
rates are identical, the breakdown is purely hydrolytic (abiotic). If the Active Arm is faster,
enzymatic metabolism is occurring.

Protocol B: Synthesis of DMTP-D6 Standard (Hydrolytic
Conversion)

Objective: To generate a qualitative standard of the primary metabolite (DMTP-D6) from the
parent DMCTP-D6 for mass spec tuning. Rationale: DMTP-D6 standards can be expensive;
DMCTP-D6 can be quantitatively converted to DMTP-D6 via base-catalyzed hydrolysis.

Workflow:
e Dissolve 1 mg of DMCTP-D6 in 1 mL of Methanol.
e Add 1 mL of 0.1 M NaOH (aq).

¢ Incubate at 60°C for 1 hour. (The P-CI bond cleaves rapidly; base prevents re-acidification).
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e Neutralize with 1 M HCI to pH 7.0.

 Validation: Inject onto LC-MS. The peak for DMCTP-D6 (if detectable) should disappear,
replaced by a single peak at m/z 147 (ESI-).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dimethyl Chlorothiophosphate-D6]. BenchChem, [2026]. [Online PDF]. Available at:
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chlorothiophosphate-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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